4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate
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Overview
Description
4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate is a complex organic compound known for its unique structural features and reactivity. It contains a diazirine ring, a trifluoromethyl group, and a benzoate ester, making it a valuable molecule in various scientific research fields, particularly in photochemistry and bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the diazirine ring through the reaction of a suitable precursor with a diazo compound under photolytic conditions. The trifluoromethyl group is introduced via a nucleophilic substitution reaction, often using trifluoromethyl iodide as the reagent. The final step involves esterification with benzoic acid to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for photolytic reactions and high-efficiency purification techniques such as column chromatography and recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate undergoes various chemical reactions, including:
Oxidation: The diazirine ring can be oxidized to form diazo compounds.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diazo compounds.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate is widely used in scientific research due to its photoreactive properties. It is commonly employed in:
Chemistry: As a photolabile protecting group in organic synthesis.
Biology: For photoaffinity labeling to study protein-ligand interactions.
Medicine: In the development of photoactivated drugs.
Industry: As a crosslinking agent in the production of advanced materials.
Mechanism of Action
The compound exerts its effects primarily through the photolysis of the diazirine ring, which generates a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, allowing for the formation of covalent linkages with target molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a powerful tool in photochemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol
- 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid
Uniqueness
Compared to similar compounds, 4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate offers unique advantages due to the presence of the benzoate ester, which can be easily hydrolyzed or modified. The fluorine atoms also contribute to its high reactivity and stability, making it a versatile compound for various applications.
Biological Activity
4-(3H-Diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)benzyl benzoate is a complex organic compound notable for its unique structural features and significant biological activities. This compound contains a diazirine ring, a trifluoromethyl group, and a benzoate ester, making it particularly valuable in various fields including photochemistry, bioconjugation, and medicinal chemistry.
The compound can be summarized by its chemical structure and properties:
Property | Value |
---|---|
IUPAC Name | [4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)phenyl]methyl benzoate |
CAS Number | 1391052-78-0 |
Molecular Formula | C16H10F4N2O2 |
Molecular Weight | 330.25 g/mol |
Boiling Point | Not specified |
The primary biological activity of this compound is attributed to the photolysis of the diazirine ring. Upon exposure to UV light, the diazirine undergoes homolytic cleavage, generating a highly reactive carbene intermediate. This intermediate can insert into various chemical bonds, forming covalent linkages with target biomolecules such as proteins and nucleic acids. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a potent tool for studying biomolecular interactions.
Applications in Biological Research
- Photoaffinity Labeling : This compound is widely used in photoaffinity labeling techniques to study protein-ligand interactions. By covalently attaching to specific amino acid residues in proteins upon UV irradiation, researchers can map interaction sites and investigate binding affinities.
- Drug Development : Its photoreactive properties make it suitable for developing photoactivated drugs that can be selectively activated at targeted sites within biological systems.
- Bioconjugation : The compound serves as a versatile bioconjugation reagent, allowing for the attachment of various biomolecules (e.g., peptides, nucleic acids) to surfaces or other biomolecules.
Case Study 1: Protein Interaction Mapping
In a study published in Journal of Biological Chemistry, researchers utilized this compound to investigate the binding interactions between a ligand and its receptor. The compound was irradiated in the presence of the target protein, leading to covalent labeling that facilitated subsequent identification through mass spectrometry. The results indicated specific binding sites on the receptor, enhancing understanding of ligand-receptor dynamics.
Case Study 2: Development of Photoactivated Anticancer Agents
A recent study explored the application of this compound in developing photoactivated anticancer agents. By conjugating it with cytotoxic drugs, researchers demonstrated that selective activation via light exposure significantly increased cytotoxicity against cancer cells while minimizing effects on normal cells. This approach highlighted the potential for targeted cancer therapies using photochemical activation strategies.
Properties
IUPAC Name |
[4-(3H-diazirin-3-yl)-2-fluoro-3-(trifluoromethyl)phenyl]methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N2O2/c17-13-10(8-24-15(23)9-4-2-1-3-5-9)6-7-11(14-21-22-14)12(13)16(18,19)20/h1-7,14H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFIZZLIWKPYJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C(C(=C(C=C2)C3N=N3)C(F)(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.